Phloretin

Catalog No.
S539516
CAS No.
60-82-2
M.F
C15H14O5
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phloretin

CAS Number

60-82-2

Product Name

Phloretin

IUPAC Name

3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2

InChI Key

VGEREEWJJVICBM-UHFFFAOYSA-N

SMILES

O=C(C1=C(O)C=C(O)C=C1O)CCC2=CC=C(O)C=C2

Solubility

0.123 mg/mL at 16 °C
Slightly soluble in water
Sparingly soluble (in ethanol)

Synonyms

NSC 407292; NSC-407292; NSC407292; RJC 02792; RJC02792; RJC-02792; Phloretin

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O

Description

The exact mass of the compound Phloretin is 274.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.123 mg/ml at 16 °cslightly soluble in watersparingly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407292. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Hydroxypropiophenone. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant and Anti-Inflammatory Properties

Phloretin exhibits potent antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that contribute to cellular damage and chronic diseases. Studies have shown its ability to reduce inflammation in various models, suggesting its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Potential Benefits for Diabetes and Metabolic Health

Research suggests that phloretin may improve blood sugar control. Studies in diabetic rats demonstrated its hypoglycemic effect, potentially by enhancing insulin sensitivity []. Additionally, phloretin may help prevent obesity and improve metabolic health by regulating fat storage and metabolism [].

Neuroprotective Effects

Phloretin's antioxidant and anti-inflammatory properties have led to investigations into its potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may protect neurons from damage caused by oxidative stress and inflammation [].

Phloretin is a naturally occurring dihydrochalcone, primarily found in apple trees and other plants. Its chemical structure is characterized by the presence of hydroxy groups at positions 2', 4', and 6' on a phenolic backbone, with a molecular formula of C15H14O5. This compound is notable for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Phloretin has gained attention for its potential therapeutic applications in various health conditions due to its ability to modulate cellular processes and signaling pathways .

  • Antioxidant activity: Phloretin's structure with multiple hydroxyl groups suggests its ability to neutralize free radicals, potentially protecting cells from oxidative damage []. This might be relevant for its role in preventing age-related diseases and some cancers [].
  • Modulation of cellular signaling pathways: Phloretin might influence cellular signaling pathways involved in glucose metabolism and inflammation, although the specific pathways require further exploration [].
That contribute to its biological activity. Key reactions include:

  • Oxidation: Phloretin can be oxidized to form quinone derivatives, which may enhance its reactivity and biological effects.
  • Conjugation: It can undergo conjugation with glucuronic acid or sulfate, affecting its bioavailability and pharmacokinetics.
  • Interaction with Membranes: Phloretin disrupts lipid bilayers, impacting membrane fluidity and permeability, which can facilitate the absorption of other compounds .

Phloretin exhibits a wide range of biological activities:

  • Anticancer Effects: It induces apoptosis in cancer cells by activating specific signaling pathways, such as the Jun N-terminal kinase and p38 mitogen-activated protein kinase pathways .
  • Anti-inflammatory Properties: Phloretin modulates immune responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress in various cell types .
  • Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage .
  • Regulation of Glucose Transport: Phloretin inhibits sodium-glucose transporters, which may have implications for managing diabetes .

Phloretin can be synthesized through several methods:

  • Claisen-Schmidt Condensation: This common method involves the reaction of acetophenone with an appropriate aldehyde in the presence of a base.
  • Photo-Fries Rearrangement: This method allows for regioselective hydroxylation of phenolic compounds under UV light.
  • Microwave-Assisted Synthesis: Utilizing zinc nanoferrite as a catalyst under microwave irradiation has been developed as an efficient synthesis route for chalcone derivatives, including phloretin .

Phloretin has diverse applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, phloretin is being explored as a potential therapeutic agent for cancer treatment and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make phloretin a valuable ingredient in skincare formulations aimed at reducing oxidative stress and improving skin health.
  • Food Industry: Phloretin is studied for its potential role as a natural preservative due to its antioxidant capabilities .

Research has shown that phloretin interacts with various biological molecules:

  • Drug Synergy: Phloretin has been found to enhance the efficacy of certain chemotherapeutic agents, suggesting potential for combination therapies in cancer treatment .
  • Membrane Interactions: Studies indicate that phloretin alters membrane dynamics, which may influence drug delivery systems and enhance the bioavailability of co-administered drugs .

Phloretin shares structural similarities with other dihydrochalcones and flavonoids. Key similar compounds include:

CompoundStructure CharacteristicsUnique Properties
PhloridzinContains a glucose moietySpecific inhibitor of sodium-glucose transporters
DihydroquercetinFlavonoid with antioxidant propertiesStronger antioxidant than phloretin
NaringeninFlavonoid with similar hydroxylationExhibits estrogenic activity not seen in phloretin
ChalconeBasic structure without hydroxyl groupsPrecursor to many flavonoids; less bioactive than phloretin

Phloretin's unique combination of hydroxyl groups contributes to its specific biological activities, setting it apart from these similar compounds. Its ability to modulate various cellular processes makes it a subject of interest in both pharmacological research and practical applications in health and wellness .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Pearl white powder; Sweet aroma

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

274.08412354 g/mol

Monoisotopic Mass

274.08412354 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

263.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S5J5OE47MK

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 117 of 162 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 162 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60-82-2

Metabolism Metabolites

Phloretin has known human metabolites that include Phloretin, 4p-hydroxy-glucuronide and Phloretin, 2p-hydroxy-glucuronide.

Wikipedia

Phloretin

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

Innovative hydrogel containing polymeric nanocapsules loaded with phloretin: Enhanced skin penetration and adhesion

Talita Pizza Anunciato Casarini, Luiza Abrahão Frank, Tainara Benin, Giovana Onzi, Adriana Raffin Pohlmann, Silvia Stanisçuaski Guterres
PMID: 33545843   DOI: 10.1016/j.msec.2020.111681

Abstract

Dermatological applications of phloretin are restricted by its poor aqueous solubility. Nanotechnology has been proposed as strategy to increase the apparent drug solubility in aqueous media. This study aimed to develop, characterize, and evaluate the antitumoral effects and safety of polymeric nanocapsules containing phloretin (NCPhl). Further, to incorporate NC-Phl in an innovative semi-solid formulation (HG-NCPhl) to evaluate its performance using porcine skin model. NC-Phl was prepared and the effects in MRC5, HACAT, and SK-mel28 cells were evaluated. Hydrogels were prepared with Lecigel ® and characterized for their nanotechnological properties, adhesion (in vitro washability), and penetration/permeation studies in porcine skin. NC-Phl had a cytotoxic effect against Sk-Mel-28 cells and the population doubling time was increased upon treatment with NC-Phl for longer culture periods; notably when cells were treated for 72 h and then followed for 7 days after the treatment was removed (p < 0.05). HG-NC-Phl was considered adhesive and had a higher capacity to penetrate all skin layers compared with HG-Phl (p < 0.05). The innovative hydrogel HGNC-Phl promoted a drug-reservoir in the stratum corneum and higher penetration of the flavonoid into the epidermis. Therefore, this approach can be considered as a platform to establish versatile dermatological solutions for both cosmeceutics and melanoma therapy.


CO

Samer Al-Samir, Maximilian Prill, Claudiu T Supuran, Gerolf Gros, Volker Endeward
PMID: 34261373   DOI: 10.1080/14756366.2021.1952194

Abstract

We have studied the CO
permeability of the erythrocyte membrane of the rat using a mass spectrometric method that employs
O-labelled CO
. The method yields, in addition, the intraerythrocytic carbonic anhydrase activity and the membrane HCO
permeability. For normal rat erythrocytes, we find at 37 °C a CO
permeability of 0.078 ± 0.015 cm/s, an intracellular carbonic anhydrase activity of 64,100, and a bicarbonate permeability of 2.1 × 10
cm/s. We studied whether the rat erythrocyte membrane possesses protein CO
channels similar to the human red cell membrane by applying the potential CO
channel inhibitors pCMBS, Dibac, phloretin, and DIDS. Phloretin and DIDS were able to reduce the CO
permeability by up to 50%. Since these effects cannot be attributed to the lipid part of the membrane, we conclude that the rat erythrocyte membrane is equipped with protein CO
channels that are responsible for at least 50% of its CO
permeability.


Therapeutic effects of biochanin A, phloretin, and epigallocatechin-3-gallate in reducing oxidative stress in arsenic-intoxicated mice

Gyanendra Singh, Riddhi Thaker, Anupama Sharma, Dharati Parmar
PMID: 33410021   DOI: 10.1007/s11356-020-11740-w

Abstract

One of the most common toxicant prevailing in our environment is the arsenic. The present study is an attempt to investigate the effects of some of the common flavonoids, such as biochanin A (BCA), phloretin, and epigallocatechin-3-gallate (EGCG), on arsenic toxicity in the Swiss albino mice. For this purpose, mice were orally treated with sodium meta-arsenite (20 mg/kg bw/day), along with co-administration of BCA (50 mg/kg bw/day), phloretin (50 mg/kg bw/day), and EGCG (40 mg/kg bw/day) for the 2-week duration. All the mice were euthanized at the end of the treatment period, and the observations were made in the following parameters. Arsenic reduced the sperm motility as compared with the control (p < 0.05) and was restored back to the normal status with the flavonoids treatment significantly (p < 0.05). The arsenic concentrations in the kidney and liver tissues were found significantly reduced with all the flavonoids co-treatment (p < 0.001). There was a reduction in the levels of superoxide dismutase (SOD), reduced glutathione (GSH), and glutathione S-transferase (GST) antioxidant markers, with the increased lipid peroxidation (LPO), protein carbonyl content (PCC), and catalase (CAT) levels in the arsenic-intoxicated mice performed in the different tissues. The biochemical homeostasis alterations were well correlated with the estimations of cholinesterase enzyme levels in the brain tissues (p < 0.05) along with DNA damage analysis (Comet) carried out in the blood cells (p < 0.05). These above results are well corroborated with the histopathological findings performed in the brain tissue, along with the increased upregulation seen in the Nrf2 signalling, with all the flavonoid co-treatment carried in the kidney tissue. The administration of BCA, phloretin, and EGCG, in a major way, reversed the alterations in the abovementioned parameters in the arsenic-intoxicated mice. Our findings revealed the beneficial effects of the flavonoids against the arsenic-induced toxicity, due to their ability to enhance the intracellular antioxidant response system by modulating the Nrf2 signaling pathway.


Effect of phloretin on growth performance, serum biochemical parameters and antioxidant profile in heat-stressed broilers

Hong Hu, Xi Bai, Kexing Xu, Cheng Zhang, Liang Chen
PMID: 34161850   DOI: 10.1016/j.psj.2021.101217

Abstract

The objective of this work was to evaluate the effect of phloretin on growth performance, serum biochemical parameters, antioxidant profile, glutathione (GSH)-related enzymes, nuclear factor erythroid 2-related 2 (Nrf2) and heat shock protein 70 (HSP70) in heat-stressed broilers. A total of 240, 22-day-old Arbor Acres broilers were divided into 4 groups. The control group was housed at 23.0 ± 0.61°C and fed with basal diet, while the 3 heat-stressed groups (A, B, and C groups) were housed at 30.5 ± 0.69°C and fed with basal diet containing 0, 100, and 200 mg/kg phloretin, respectively. Serum was taken form 42-day-old broilers. Results showed that heat stress decreased (P < 0.05) the final body weight (FBW), body weight gain (BWG), feed intake (FI), serum total protein (TP), triglyceride (TG), triiodothyronine (T3), thyroxine (T4), GSH, catalase (CAT), and total antioxidant capacity (T-AOC) levels, but increased (P < 0.05) the feed-to-gain ratio (FGR) and serum malondialdehyde (MDA) levels in broilers compared with that in the control group. Among the heat-stressed groups, supplementary 200 mg/kg phloretin increased (P < 0.05) the FBW, BWG, FI, serum TP, TG, T4, GSH, CAT, and T-AOC levels, and decreased (P < 0.05) the FGR and serum MDA in broilers. There were significant decreases (P < 0.05) in the glutathione peroxidase (GSH-Px), γ-glutamylcysteine synthetase (γ-GCS), and Nrf2, but significant increases (P < 0.05) in the HSP70 of the broiler serum after heat stress treatment. Among the heat-stressed groups, supplementary 200 mg/kg phloretin increased (P < 0.05) the GSH-Px, γ-GCS, and Nrf2 levels, but decreased (P < 0.05) the serum HSP70 level in the heat-stressed broilers. Under high temperature condition, FBW, BWG, FI, FGR, serum TP, TG, T4, MDA, GSH, CAT, T-AOC, GSH-Px, γ-GCS, Nrf2 and HSP70 were linearly affected by inclusion of phloretin. These results indicated that phloretin may improve growth performance, serum parameters, and antioxidant profiles through regulated GSH-related enzymes, Nrf2 and HSP70 in heat-stressed broilers.


Metabolomics Insights of the Immunomodulatory Activities of Phlorizin and Phloretin on Human THP-1 Macrophages

Noelia Cambeiro-Pérez, Xiana González-Gómez, Carmen González-Barreiro, María Rosa Pérez-Gregorio, Iva Fernandes, Nuno Mateus, Victor de Freitas, Borja Sánchez, Elena Martínez-Carballo
PMID: 33546377   DOI: 10.3390/molecules26040787

Abstract

Dihydrochalcones, phlorizin (PZ) and its aglycone phloretin (PT), have evidenced immunomodulatory effects through several mechanisms. However, the differential metabolic signatures that lead to these properties are largely unknown. Since macrophages play an important role in the immune response, our study aimed to characterise human THP-1 macrophages under PZ and PT exposure. A multiplatform-based untargeted metabolomics approach was used to reveal metabolites associated with the anti-inflammatory mechanisms triggered by the dihydrochalcones in LPS-stimulated macrophages, for the first time. Results showed differential phenotypic response in macrophages for all treatments. Dihydrochalcone treatment in LPS-stimulated macrophages mimics the response under normal conditions, suggesting inhibition of LPS response. Antagonistic effects of dihydrochalcones against LPS was mainly observed in glycerophospholipid and sphingolipid metabolism besides promoting amino acid biosynthesis. Moreover, PT showed greater metabolic activity than PZ. Overall, the findings of this study yielded knowledge about the mechanisms of action PZ and PT at metabolic level in modulating inflammatory response in human cells.


Phloretin and phloridzin guard against cisplatin-induced nephrotoxicity in mice through inhibiting oxidative stress and inflammation

Harun Un, Rustem Anil Ugan, Muhammet Ali Gurbuz, Yasin Bayir, Aysenur Kahramanlar, Gokce Kaya, Elif Cadirci, Zekai Halici
PMID: 33309722   DOI: 10.1016/j.lfs.2020.118869

Abstract

Cisplatin (Cis) is widely used chemotherapeutic and has some serious side effects as nephrotoxicity. Phloretin (PH) and Phloridzin (PZ) are known their anti-oxidant anti-inflammatory effects. We aimed to examine the protective effects of PH and PZ on cisplatin-induced nephrotoxicity.
Totally, 48 Balb/C female mice were separated into eight groups (n = 6). First day, single dose of cisplatin (20 mg/kg intraperitoneal) was administered to induce toxicity. PH and PZ were given (50 and 100 mg/kg orally) to treatment groups during 3 days. After the experimental procedures serum renal function enzymes (BUN and Creatinine), oxidative parameters (SOD, GSH and MDA), nuclear agent NFKβ, inflammatory cytokines (Tnf-α and IL1β) and HSP70 expressions and histopathological assessments were analyzed.
Serum enzymes, tissue cytokines and oxidative stress were increased after the Cis treatment. PH and PZ treatments normalized all parameters compared to Cis administrated group. After the treatments, SOD activities and GSH levels were increased while MDA levels were decreased. PH and PZ treatments decreased Tnf-α, IL1β and NFKβ mRNA expressions. Cis significantly increased the HSP70 expression while PH and PZ administrations significantly decreased. Similar the biochemical and molecular results, PH and PZ showed positive effects on tissue pathological parameters. Cisplatin cause a lot of abnormal structures as tubular and glomeruli damages on the kidney.
PH and PZ play important physiological roles in the prevention of nephrotoxicity. Antioxidant and anti-inflammatory effects of PH and PZ demonstrated visible protective effects in the cisplatin-induced nephrotoxicity model.


Uptake of fluorescent D- and L-glucose analogues, 2-NBDG and 2-NBDLG, into human osteosarcoma U2OS cells in a phloretin-inhibitable manner

Tetsuya Ogawa, Ayako Sasaki, Koki Ono, Shusa Ohshika, Yasuyuki Ishibashi, Katsuya Yamada
PMID: 33454890   DOI: 10.1007/s13577-020-00483-y

Abstract

Mammalian cells take in D-glucose as an essential fuel as well as a carbon source. In contrast, L-glucose, the mirror image isomer of D-glucose, has been considered merely as a non-transportable/non-metabolizable control for D-glucose. We have shown that 2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a D-glucose analogue combining a fluorophore NBD at the C-2 position, is useful as a tracer for monitoring D-glucose uptake through glucose transporters (GLUTs) into mammalian cells. To more precisely evaluate the stereoselectivity of 2-NBDG uptake, we developed an L-glucose analogue 2-NBDLG, the mirror-image isomer of 2-NBDG. Interestingly, 2-NBDLG was taken up into mouse insulinoma MIN6 cells showing nuclear heterogeneity, a cytological feature of malignancy, while remaining MIN6 cells only exhibited a trace amount of 2-NBDLG uptake. The 2-NBDLG uptake into MIN6 cells was abolished by phloretin, but persisted under blockade of major mammalian glucose transporters. Unfortunately, however, no such uptake could be detected in other tumor cell lines. Here we demonstrate that human osteosarcoma U2OS cells take in 2-NBDLG in a phloretin-inhibitable manner. The uptake of 2-NBDG, and not that of 2-NBDLG, into U2OS cells was significantly inhibited by cytochalasin B, a potent GLUT inhibitor. Phloretin, but neither phlorizin, an inhibitor of sodium-glucose cotransporter (SGLT), nor a large amount of D/L-glucose, blocked the 2-NBDLG uptake. These results suggest that a phloretin-inhibitable, non-GLUT/non-SGLT, possibly non-transporter-mediated yet unidentified mechanism participates in the uptake of the fluorescent L-glucose analogue in two very different tumor cells, the mouse insulinoma and the human osteosarcoma cells.


pH-responsive antibacterial film based polyvinyl alcohol/poly (acrylic acid) incorporated with aminoethyl-phloretin and application to pork preservation

Zheng Hu, Hualin Wang, Linlin Li, Qian Wang, Suwei Jiang, Minmin Chen, Xingjiang Li, Jiang Shaotong
PMID: 34399510   DOI: 10.1016/j.foodres.2021.110532

Abstract

This study demonstrates a pH-responsive antibacterial film based on polyvinyl alcohol/poly (acrylic acid) incorporated with aminoethyl-phloretin (PVA/PAA-AEP) for intelligent food packaging. The thermal, mechanical, barrier and light transmittance properties of PVA/PAA are enhanced by PAA presence of ≤6%. The interactions between PVA and PAA were hydrogen and ester bonds. The pH-responsive characteristic is dependent on the protonation/deprotonation tendency of the carboxylic groups on PAA in acidic/alkaline environment. The PVA/PAA3 is selected for the incorporation of AEP and its pH-responsive swelling follows Ritger-Peppas and Schott second-order models. The AEP is hydrogen bonded with the matrix of PVA/PAA3 and the release of AEP is pH-responsive and a rate-limiting step following the First-order model. With pH decrease, the predominant release control was gradually changing from polymer relaxation to Fick diffusion. The PVA/PAA3-AEP films demonstrate AEP content dependent antioxidant and antimicrobial activities. Furthermore, the antibacterial efficiency against Listeria monocytogenes and Staphylococcus aureus is significantly better than Escherichia coli. The target film PVA/PAA3-AEP3 can effectively prolong the shelf-life of pork (TVB-N < 25 mg/100 g) by 4 days at 25 °C, suggesting its great potential in intelligent food packaging.


Targeting Colorectal Cancer with Conjugates of a Glucose Transporter Inhibitor and 5-Fluorouracil

Chun-Kai Chang, Pei-Fang Chiu, Hui-Yi Yang, Yu-Pu Juang, Yen-Hsun Lai, Tzung-Sheng Lin, Lih-Ching Hsu, Linda Chia-Hui Yu, Pi-Hui Liang
PMID: 33819035   DOI: 10.1021/acs.jmedchem.0c00897

Abstract

Overexpression of glucose transporters (GLUTs) in colorectal cancer cells is associated with 5-fluorouracil (
, 5-FU) resistance and poor clinical outcomes. We designed and synthesized a novel GLUT-targeting drug conjugate, triggered by glutathione in the tumor microenvironment, that releases 5-FU and GLUTs inhibitor (phlorizin (
) and phloretin (
)). Using an orthotopic colorectal cancer mice model, we showed that the conjugate exhibited better antitumor efficacy than 5-FU, with much lower exposure of 5-FU during treatment and without significant side effects. Our study establishes a GLUT-targeting theranostic incorporating a disulfide linker between the targeting module and cytotoxic payload as a potential antitumor therapy.


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